4-Fluoro MDMB-BUTICA, also known as methyl 2-{[1-(4-fluorobutyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate, is a synthetic cannabinoid receptor agonist that has gained attention due to its psychoactive properties and implications for public health. It is structurally related to other synthetic cannabinoids, particularly those of the indole-3-carboxamide class. This compound does not have a significant history in scientific literature, indicating its relatively recent emergence in drug markets, particularly in Europe .
4-Fluoro MDMB-BUTICA has been identified primarily through drug seizures and forensic analyses. Its presence in herbal mixtures and as a powder has been reported, often marketed as “legal highs” or similar products. Notably, some of the substance found in Europe is believed to have originated from China, highlighting the global nature of synthetic drug trafficking .
This compound is classified as a synthetic cannabinoid, which are substances designed to mimic the effects of tetrahydrocannabinol, the principal psychoactive component of cannabis. Synthetic cannabinoids like 4-Fluoro MDMB-BUTICA interact with cannabinoid receptors in the brain and can produce effects similar to those of natural cannabinoids .
The synthesis likely involves:
The molecular formula for 4-Fluoro MDMB-BUTICA is . The compound features:
This structure allows for potential stereoisomerism due to the presence of a stereogenic center, resulting in (S)- and (R)-enantiomers .
4-Fluoro MDMB-BUTICA can undergo various chemical reactions typical of synthetic cannabinoids:
Research indicates that upon metabolic processing, this compound yields several primary and secondary metabolites detectable in biological samples such as urine and blood. Notably, ester hydrolysis products have been characterized as reliable biomarkers for analytical detection .
As a synthetic cannabinoid receptor agonist, 4-Fluoro MDMB-BUTICA binds to cannabinoid receptors (CB1 and CB2) in the central nervous system. This binding mimics the action of natural cannabinoids, leading to psychoactive effects.
Studies have shown that consumption can lead to various physiological responses similar to those experienced with natural cannabis use. The specific interaction dynamics at the receptor level remain an area for further research .
While primarily associated with recreational use and illicit markets, 4-Fluoro MDMB-BUTICA serves as an analytical standard for research into synthetic cannabinoids. It aids in understanding metabolic pathways and developing detection methods for forensic applications. The characterization of its metabolites is particularly valuable for toxicological studies aimed at assessing its impact on health and safety .
4-Fluoro MDMB-BUTICA represents a structurally evolved synthetic cannabinoid receptor agonist (SCRA) within the indole-3-carboxamide class. Its emergence around 2020 marked a continuation in the structural diversification of SCRA designer drugs, specifically through the strategic incorporation of a 4-fluorobutyl tail moiety appended to the indole nitrogen. This compound exemplifies the rapid innovation cycle characterizing the illicit NPS market, where molecular modifications are deployed to circumvent legislative controls while attempting to retain potent cannabimimetic activity. Its detection followed proactive synthesis programs targeting predicted structural variants, facilitating its early identification in forensic casework. The appearance of 4-Fluoro MDMB-BUTICA alongside analogs like 4-cyanobutyl derivatives (e.g., AB-4CN-BUTICA) underscores a deliberate exploration of tail group physicochemical properties by clandestine chemists [1] [4].
The structural evolution of modern indole- and indazole-carboxamide SCRAs is heavily influenced by modifications to the tail region – the alkyl or haloalkyl chain attached to the core heterocycle's nitrogen atom. Historically dominated by pentyl, fluoropentyl, or bromopentyl chains, recent trends involve chain contraction, fluorination at terminal positions, or replacement with polar cyanoalkyl groups. 4-Fluoro MDMB-BUTICA specifically incorporates a 4-fluorobutyl tail, representing a shift towards shorter chain lengths (butyl vs pentyl) with terminal fluorination.
Table 1: Evolution of Tail Group Modifications in Prominent SCRAs
| Generation | Example Compounds | Common Tail Groups | Key Structural Traits |
|---|---|---|---|
| Early (2000s) | JWH-018 | Pentyl, Naphthoyl | Classical Cannabinoid/ Naphthoylindoles |
| Transitional | AM-2201 | 5-Fluoropentyl | Terminal Fluorination |
| Modern Carboxamides | MDMB-FUBINACA | 5-Fluoropentyl | Indole/Indazole-3-carboxamides |
| Latest Generation | 4-Fluoro MDMB-BUTICA, MDMB-4CN-BUTINACA | 4-Fluorobutyl, 4-Cyanobutyl | Chain Shortening, Terminal Fluorination/Cyanation |
This strategic modification aims to balance lipophilicity (critical for blood-brain barrier penetration) with metabolic stability. The 4-fluorobutyl group offers reduced steric bulk compared to pentyl chains, potentially altering receptor binding kinetics and metabolic vulnerability. Crucially, in silico docking studies suggest that increased rigidity in the tail region (as seen in the isosteric 4-cyanobutyl group) may detrimentally impact affinity, particularly at the Cannabinoid Receptor Type 2 (CB2), favoring more flexible tails like the 4-fluorobutyl for maintaining potent agonism [1].
Indole- and indazole-3-carboxamide derivatives like 4-Fluoro MDMB-BUTICA constitute a dominant and concerning class within the global NPS landscape. These compounds are implicated in a disproportionate number of severe intoxication incidents and fatalities compared to many other NPS categories. Their public health threat stems from several factors:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6